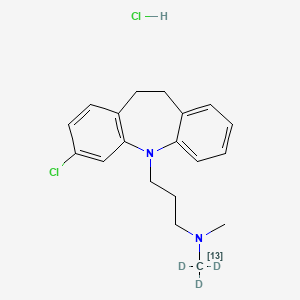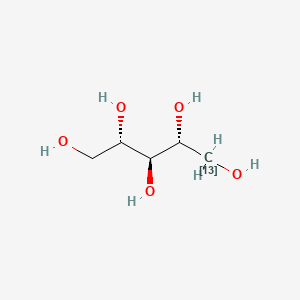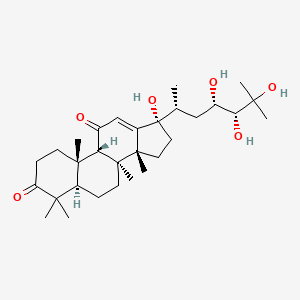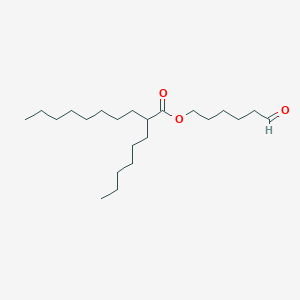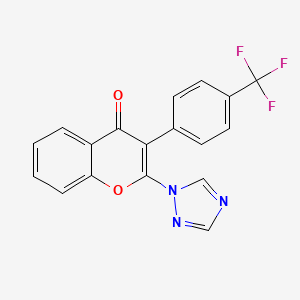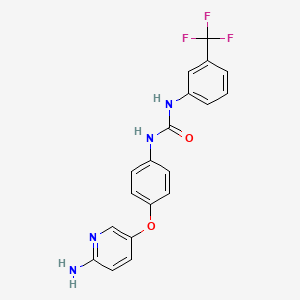
Cdk8-IN-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk8-IN-11 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8), which is a member of the cyclin-dependent kinase family. CDK8 plays a crucial role in regulating transcription by phosphorylating transcription factors and controlling the transcription process through the Mediator complex. This compound has shown significant potential in inhibiting the WNT/β-catenin signaling pathway and is being researched for its applications in cancer therapy, particularly in colorectal cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk8-IN-11 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as alkyl halides, amines, and acids.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Cdk8-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing functional groups with other groups using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, amines, and acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Cdk8-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK8 in various biochemical pathways.
Biology: Investigated for its effects on cell cycle regulation, transcription, and signal transduction.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in colorectal cancer, due to its ability to inhibit the WNT/β-catenin signaling pathway.
Industry: Utilized in drug discovery and development processes to identify new therapeutic targets and compounds
Mecanismo De Acción
Cdk8-IN-11 exerts its effects by selectively inhibiting CDK8. CDK8 is a key regulator of transcription and is involved in the phosphorylation of transcription factors. By inhibiting CDK8, this compound disrupts the transcription process, leading to the downregulation of genes involved in cancer progression. The compound specifically targets the WNT/β-catenin signaling pathway, which is known to play a critical role in the development and progression of colorectal cancer .
Comparación Con Compuestos Similares
Cdk8-IN-11 is unique in its high selectivity and potency as a CDK8 inhibitor. Similar compounds include:
CCT-251545: Another potent CDK8 inhibitor with similar applications in cancer research.
Senexin A: A selective CDK8 inhibitor used in studies related to cancer and other diseases.
Senexin B: Similar to Senexin A, it is used for its inhibitory effects on CDK8
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. This compound stands out due to its high selectivity and effectiveness in inhibiting the WNT/β-catenin signaling pathway .
Propiedades
Fórmula molecular |
C19H15F3N4O2 |
|---|---|
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
1-[4-(6-aminopyridin-3-yl)oxyphenyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C19H15F3N4O2/c20-19(21,22)12-2-1-3-14(10-12)26-18(27)25-13-4-6-15(7-5-13)28-16-8-9-17(23)24-11-16/h1-11H,(H2,23,24)(H2,25,26,27) |
Clave InChI |
MBIXOXMOHXFUFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CN=C(C=C3)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


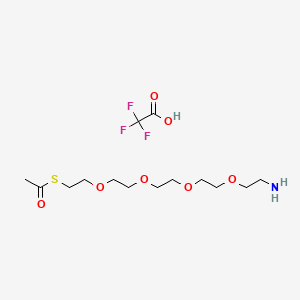
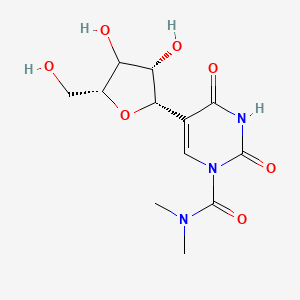
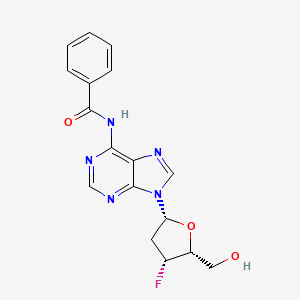
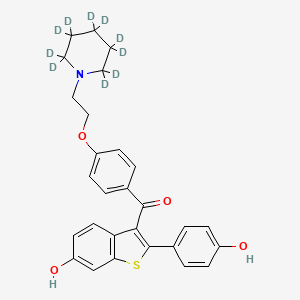

![2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)


